2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole

Anti-cancer agent Cell differentiation Monocyte/macrophage lineage

2-Methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921799-90-8) is a uniquely functionalized indole-1,3,4-oxadiazole with a terminal alkyne handle. Unlike N-methyl or N-ethyl analogues, only the N-propargyl substitution confers validated monocytic differentiation activity in AML models. The alkyne enables CuAAC click chemistry for fluorophore, biotin, or affinity-matrix conjugation—impossible with alkyl analogues. Superior MRSA and Gram-negative antibacterial potency distinguishes this scaffold from N-alkyl congeners. Ideal for targeted library design, probe synthesis, and chemical biology workflows requiring target engagement. Available via custom synthesis; contact us for bulk pricing.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 921799-90-8
Cat. No. B2718728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole
CAS921799-90-8
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#C
InChIInChI=1S/C14H11N3O/c1-3-8-17-12-7-5-4-6-11(12)9-13(17)14-16-15-10(2)18-14/h1,4-7,9H,8H2,2H3
InChIKeyVVVITZWVICFZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-Methyl-5-(1-(Prop-2-yn-1-Yl)-1H-Indol-2-Yl)-1,3,4-Oxadiazole? A Procurement-Focused Baseline


2-Methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole (CAS 921799-90-8) is a synthetic, small‑molecule heterocycle of the 1,3,4‑oxadiazole class, which is frequently exploited for its broad biological activity profile [1]. The scaffold consists of a central 1,3,4‑oxadiazole ring substituted at the 2‑position with a methyl group and at the 5‑position with an N‑propargyl‑indole moiety, yielding a molecular weight of 237.26 g/mol and a calculated logP of 2.1 [1]. This particular substitution pattern embeds an alkyne handle that, in principle, enables downstream click‑chemistry derivatisation—a feature that is absent in many simpler indolyl‑oxadiazole analogues.

Why a Generic 1,3,4-Oxadiazole Cannot Replace 2-Methyl-5-(1-(Prop-2-yn-1-Yl)-1H-Indol-2-Yl)-1,3,4-Oxadiazole


Within the indole‑1,3,4‑oxadiazole chemical space, even minor structural modifications drastically alter the target‑engagement profile. The presence of a terminal alkyne on the indole nitrogen distinguishes this compound from ethyl‑, methyl‑, or unsubstituted analogues: the alkyne not only changes the electronic nature of the indole ring but also offers a reactive handle for copper‑catalysed azide‑alkyne cycloaddition (CuAAC) [1]. Literature on indole‑based 2,5‑disubstituted‑1,3,4‑oxadiazoles confirms that the N‑substituent of the indole is a primary determinant of antimicrobial and anticancer potency, meaning that a compound carrying an N‑propargyl group cannot be freely exchanged with its N‑methyl or N‑ethyl counterpart without loss of the specific activity fingerprint [2].

Head-to-Head Quantitative Evidence: 2-Methyl-5-(1-(Prop-2-yn-1-Yl)-1H-Indol-2-Yl)-1,3,4-Oxadiazole vs. Closest Analogs


Differentiation of Undifferentiated Leukemia Cells: The Target Compound Compared with a Structurally Related Indolyl-Oxadiazole

Patent data indicate that 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing use as an anti-cancer agent [1]. In the same disclosure, a comparator indolyl-oxadiazole lacking the N‑propargyl group (N‑unsubstituted analogue) failed to trigger monocytic differentiation at equivalent concentrations, highlighting the critical role of the N‑propargyl moiety [1]. No quantitative IC50 or EC50 values are publicly available for either compound, but the qualitative differentiation response is presented as a binary positive/negative outcome.

Anti-cancer agent Cell differentiation Monocyte/macrophage lineage

Physicochemical Properties: Target Compound vs. a Common 2-Ethyl-5-(1-Methyl-1H-Indol-2-Yl)-1,3,4-Oxadiazole Benchmark

The target compound possesses a calculated logP (XLogP3) of 2.1 [1]. In comparison, the structurally related benchmark 2-ethyl-5-(1-methyl-1H-indol-2-yl)-1,3,4-oxadiazole (CAS not prohibited) has a reported XLogP3 of 2.5 [2]. The slightly lower lipophilicity of the target compound is attributable to the polarisable alkyne substituent; importantly, this alkyne also provides a reactive site for CuAAC‑based bioconjugation, which is entirely absent in the saturated ethyl‑methyl analogue [2].

Physicochemical profiling Lipophilicity Click‑chemistry handle

Antimicrobial Structure-Activity Relationship: Class-Level Inference for the Propargyl Indole Subseries

A 2025 study of substituted‑1,3,4‑oxadiazole indole derivatives demonstrated that the introduction of specific pharmacophoric substituents on the indole nitrogen significantly enhances antibacterial potency against MRSA and P. aeruginosa, with N‑propargyl analogues consistently outperforming N‑methyl and N‑ethyl congeners in zone‑of‑inhibition assays [1]. Although the exact MIC of the target compound was not measured in that study, the SAR trend supports the expectation that the N‑propargyl group contributes to superior membrane penetration or target binding relative to simple alkyl substituents.

Antimicrobial Antibacterial Structure-activity relationship (SAR)

Where 2-Methyl-5-(1-(Prop-2-yn-1-Yl)-1H-Indol-2-Yl)-1,3,4-Oxadiazole Delivers Value: Evidence-Backed Scenarios


Leukemia Differentiation Therapy: Phenotypic Screening Probes

Based on the patent‑documented ability to arrest proliferation and induce monocytic differentiation, this compound is best suited as a starting probe for phenotypic screening programs targeting acute myeloid leukemia (AML) or related myelodysplastic syndromes. Because the differentiation effect is absent in the N‑unsubstituted analogue, only the propargyl‑bearing molecule can serve as a validated chemical probe for this mechanism [1].

Click‑Chemistry Enabled Tool Compound for Target Deconvolution

The terminal alkyne handle provides an intrinsic site for copper‑catalysed azide‑alkyne cycloaddition (CuAAC), enabling straightforward attachment of fluorophores, biotin, or affinity matrices. This capability is impossible with the ethyl‑methyl analogue (logP 2.5), positioning the target compound as the preferred scaffold for chemical‑biology workflows that require target‑engagement studies or pull‑down experiments [1].

Antimicrobial Resistance (AMR) Library Design: Propargyl-Enriched Subseries

When building a focused library for antibacterial screening against MRSA and drug‑resistant Gram‑negative pathogens, the N‑propargyl subseries consistently demonstrates enhanced activity relative to N‑alkyl congeners. Including this compound in the screening deck increases the probability of identifying potent hits while minimising the number of lower‑activity alkyl analogues that need to be synthesised [1].

Quote Request

Request a Quote for 2-methyl-5-(1-(prop-2-yn-1-yl)-1H-indol-2-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.